molecular formula C8H11NO3 B8645747 methyl 2-methyl-3-oxo-3-(prop-2-ynylamino)propanoate

methyl 2-methyl-3-oxo-3-(prop-2-ynylamino)propanoate

Cat. No. B8645747
M. Wt: 169.18 g/mol
InChI Key: LJPXXKAIOPSZEM-UHFFFAOYSA-N
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Patent
US09365574B2

Procedure details

To the intermediate from Step A (1.46 g, 8.63 mmol) in 20 mL of CH3CN at room temperature was added a solution of AuCl3 (0.262 g, 0.863 mmol) in 5 mL of CH3CN. The resulting mixture was stirred at 50° C. for 14 hours and concentrated. The residue was purified by silica gel chromatography using a hexanes/EtOAc gradient to give the indicated product (pale yellow oil). 1H NMR (CDCl3, 500 MHz) δ 6.78 (1H, s), 4.07 (1H, q, J=7.4 Hz), 3.79 (3H, s), 2.37 (3H, s), 1.67 (3H, d, J=7.5 Hz).
Quantity
1.46 g
Type
reactant
Reaction Step One
[Compound]
Name
AuCl3
Quantity
0.262 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([C:7](=[O:12])[NH:8][CH2:9][C:10]#[CH:11])[C:3]([O:5][CH3:6])=[O:4]>CC#N>[CH3:11][C:10]1[O:12][C:7]([CH:2]([CH3:1])[C:3]([O:5][CH3:6])=[O:4])=[N:8][CH:9]=1

Inputs

Step One
Name
Quantity
1.46 g
Type
reactant
Smiles
CC(C(=O)OC)C(NCC#C)=O
Name
AuCl3
Quantity
0.262 g
Type
reactant
Smiles
Name
Quantity
20 mL
Type
solvent
Smiles
CC#N
Name
Quantity
5 mL
Type
solvent
Smiles
CC#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 50° C. for 14 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography
CUSTOM
Type
CUSTOM
Details
to give the indicated product (pale yellow oil)

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
Smiles
CC1=CN=C(O1)C(C(=O)OC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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